molecular formula C12H15ClFNO2 B1522048 (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1182284-28-1

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1522048
CAS No.: 1182284-28-1
M. Wt: 259.7 g/mol
InChI Key: YEBHVJDZJXVENU-UHFFFAOYSA-N
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Description

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride is a secondary amine derivative with a molecular formula of C₁₂H₁₅ClFNO₂ (inferred from structural analogs in –14). It features a piperidin-4-ylmethanone core substituted with a 5-fluoro-2-hydroxyphenyl group. This compound is listed as a research chemical with applications in pharmaceutical intermediates, particularly in neuropharmacology, given its structural similarity to risperidone-related intermediates.

Key Properties (Inferred):

  • Molecular Weight: ~263.7 g/mol (based on analogs like phenyl and fluorophenyl derivatives).
  • Solubility: Likely soluble in polar solvents (water, methanol) due to the hydroxyl group, similar to thiophene analogs.
  • Synthesis: Likely synthesized via condensation of piperidin-4-one with 5-fluoro-2-hydroxybenzophenone derivatives under acidic conditions, followed by HCl salt formation.

Properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-9-1-2-11(15)10(7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHVJDZJXVENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=CC(=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Friedel-Crafts Acylation: This involves the reaction of 5-fluoro-2-hydroxybenzene with piperidin-4-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with piperidin-4-amine under reductive conditions using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups at the fluorine or hydroxyl positions.

Scientific Research Applications

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic organic compound with the molecular formula C12H14FNO2HClC_{12}H_{14}FNO_2\cdot HCl. It is characterized by a fluorine atom and a hydroxyl group on a phenyl ring, attached to a piperidin-4-yl group via a ketone functional group.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It serves as a building block in synthesizing complex organic compounds.
  • Biology The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
  • Medicine It has demonstrated potential as a therapeutic agent for treating certain diseases, such as cancer and neurological disorders.
  • Industry The compound is used in developing new materials and chemicals with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Oxidation products include carboxylic acids and ketones.
  • Reduction Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are commonly used. Reduction products include alcohols and amines.
  • Substitution Substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of different derivatives.

Mechanism of Action

The mechanism by which (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidin-4-ylmethanone Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone HCl (Target) C₁₂H₁₅ClFNO₂ ~263.7 5-Fluoro-2-hydroxyphenyl Not reported Pharmaceutical intermediates
(4-Fluorophenyl)(piperidin-4-yl)methanone HCl C₁₂H₁₅ClFNO 243.71 4-Fluorophenyl Not reported Neuropharmacology research
Piperidin-4-yl(thiophen-2-yl)methanone HCl C₁₀H₁₄ClNOS 231.74 Thiophen-2-yl 251 Pesticide intermediate
Phenyl(piperidin-4-yl)methanone HCl C₁₂H₁₆ClNO 225.72 Phenyl Not reported General organic synthesis
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime HCl C₁₂H₁₅ClF₂N₂O 276.71 2,4-Difluorophenyl + oxime Not reported Risperidone intermediate

Structural and Functional Differences

Aromatic Substituents: The 5-fluoro-2-hydroxyphenyl group in the target compound introduces both hydrogen-bonding capability (via -OH) and electron-withdrawing effects (via -F), enhancing polarity compared to non-hydroxylated analogs like (4-fluorophenyl) or phenyl derivatives. This may improve solubility and receptor binding in biological systems.

Pharmacological Relevance: The oxime-functionalized difluorophenyl derivative () is a key intermediate in risperidone synthesis, highlighting the role of piperidinylmethanones in antipsychotic drug development. The target compound’s hydroxyl group may similarly modulate serotonin or dopamine receptor affinity. 4-Fluorophenyl analogs () are explored for CNS applications, suggesting the target’s fluorophenolic structure could offer improved blood-brain barrier penetration.

Physicochemical Properties: The thiophene analog () has a documented melting point of 251°C, higher than non-heterocyclic derivatives, likely due to crystalline packing influenced by sulfur. The target compound’s -OH group may further elevate its melting point. Solubility Trends: Hydroxyl groups (target) enhance water solubility compared to halogenated or non-polar aromatic substituents.

Biological Activity

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride, also known as a synthetic organic compound with the molecular formula C₁₂H₁₄FNO₂·HCl, has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • A fluorine atom at the 5-position of the phenyl ring.
  • A hydroxyl group at the 2-position of the phenyl ring.
  • A piperidin-4-yl group connected via a ketone functional group.

This arrangement is significant because it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 512 μg/mL
Escherichia coli8.33 - 23.15 μM
Bacillus subtilis4.69 - 22.9 µM
Klebsiella pneumoniae13.40 - 137.43 μM

The presence of both electron-donating and electron-withdrawing groups on the piperidine ring enhances its antibacterial properties, suggesting that modifications in substituents can lead to improved bioactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target sites. The fluorine atom may also contribute to the compound's lipophilicity, facilitating membrane penetration .

Study on Antimicrobial Efficacy

In a comparative study examining various piperidine derivatives, this compound was found to possess superior antibacterial activity compared to structurally similar compounds. The study highlighted that compounds with hydroxyl substitutions at specific positions exhibited enhanced antimicrobial effects .

Potential Therapeutic Applications

The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structure suggests possible interactions with glutamate receptors, which are crucial in neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride
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(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

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